4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzaldehyde
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Overview
Description
4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzaldehyde is a chemical compound that features a benzaldehyde group linked to an imidazolidinone moiety via a propoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 3-(2,4-dioxoimidazolidin-1-yl)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzoic acid.
Reduction: 4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.
Scientific Research Applications
4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The imidazolidinone moiety may play a role in binding to these targets, while the benzaldehyde group could be involved in further chemical interactions or modifications.
Comparison with Similar Compounds
Similar Compounds
- 3-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile
- 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid
Uniqueness
4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzaldehyde is unique due to its specific structural features, which combine the reactivity of the benzaldehyde group with the stability and potential biological activity of the imidazolidinone moiety. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H14N2O4 |
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Molecular Weight |
262.26 g/mol |
IUPAC Name |
4-[3-(2,4-dioxoimidazolidin-1-yl)propoxy]benzaldehyde |
InChI |
InChI=1S/C13H14N2O4/c16-9-10-2-4-11(5-3-10)19-7-1-6-15-8-12(17)14-13(15)18/h2-5,9H,1,6-8H2,(H,14,17,18) |
InChI Key |
PMJSKHZNDHSIAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1CCCOC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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